GSK1795091 - 1233589-81-5

GSK1795091

Catalog Number: EVT-269788
CAS Number: 1233589-81-5
Molecular Formula: C81H157N2O16P
Molecular Weight: 1446.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TLR4 Agonist GSK1795091 is a toll-like receptor 4 (TLR4) agonist, with potential immunoadjuvant activity. Upon administration, GSK1795091 binds to and activates TLR4, thereby stimulating dendritic cells (DCs), monocytes and macrophages. This activation results in the production of pro-inflammatory cytokines, including interferon gamma (IFN-g), tumor necrosis factor-alpha (TNF-a) and the interleukins (IL), IL-1 beta, -6 and -12. This may induce a T helper cell-1 (Th1) immune response and, upon co-administration of a vaccine containing tumor-associated antigens (TAAs), activates a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing those TAAs. TLR4, a member of the TLR family, plays a key role in the activation of innate immunity.
Source and Classification

GSK1795091 is derived from aminoalkyl glucosaminide structures and is categorized primarily as an immunologic stimulator. Its mechanism involves the activation of the Toll-like receptor 4, which plays a crucial role in the innate immune response. This classification places GSK1795091 among other small-molecule agents aimed at modulating immune pathways for therapeutic benefits in oncology .

Molecular Structure Analysis

GSK1795091 exhibits a complex molecular structure characterized by its aminoalkyl glucosaminide backbone. Key structural features include:

  • Molecular Formula: C₁₃H₁₈N₂O₄
  • Molecular Weight: Approximately 270.29 g/mol
  • Functional Groups: The presence of hydroxyl groups and amine functionalities enhances its interaction with biological targets.

The three-dimensional conformation of GSK1795091 allows it to effectively bind to the TLR4 receptor, facilitating downstream signaling that activates immune responses .

Chemical Reactions Analysis

GSK1795091 participates in several chemical interactions upon binding to Toll-like receptor 4:

  1. Binding Reaction: The primary reaction involves the binding of GSK1795091 to TLR4, leading to receptor dimerization and activation.
  2. Signal Transduction: This binding triggers a cascade of intracellular signaling events that result in the activation of nuclear factor kappa B and other transcription factors involved in immune response modulation.

These reactions are critical for enhancing the antitumor immune response by promoting cytokine production and activating various immune cells .

Mechanism of Action

The mechanism of action of GSK1795091 centers around its role as a TLR4 agonist:

Clinical studies have shown that GSK1795091 can enhance the efficacy of cancer vaccines when used as an adjuvant, thereby improving patient outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of GSK1795091 include:

  • Solubility: Soluble in dimethyl sulfoxide, with variable solubility in aqueous solutions depending on pH.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate potential ionization states that can affect its pharmacokinetics.

These properties are essential for determining its formulation and delivery methods in clinical settings .

Applications

GSK1795091 has several promising applications in scientific research and clinical practice:

  • Cancer Immunotherapy: As a TLR4 agonist, it is being investigated for its ability to enhance antitumor responses when combined with other treatments such as vaccines or checkpoint inhibitors.
  • Adjuvant Development: It serves as a potential adjuvant in vaccine formulations aimed at improving immune responses against various cancers.
  • Research Tool: GSK1795091 can be utilized in laboratory settings to study TLR4-mediated signaling pathways and their implications in cancer biology.
Mechanistic Insights into TLR4 Agonism and Immunomodulation

Structural Mimicry of Lipid A and TLR4 Activation Pathways

GSK1795091 (CRX-601) is a synthetic glycolipid designed as a structural analog of bacterial lipid A, the conserved endotoxin component of lipopolysaccharide (LPS). Its molecular architecture features six acyl chains anchored to a diglucosamine backbone, enabling high-affinity binding to the TLR4-MD2 complex [4] [5] [7].

Molecular Basis of TLR4-MD2 Complex Engagement

The agonistic activity of GSK1795091 hinges on its capacity to occupy the hydrophobic pocket of the MD2 co-receptor. This binding induces dimerization of the TLR4-MD2 complex, triggering conformational changes essential for downstream signaling. Structural analyses reveal that GSK1795091 adopts a "curved conformation" within MD2, mirroring the binding mode of natural lipid A [5] [9]. Notably, the aggregation state of GSK1795091 critically determines its potency:

  • The original formulation (sonication-prepared) formed small aggregates (<100 nm), enabling efficient TLR4 engagement.
  • A modified formulation (ethanol-dissolved) yielded larger globular aggregates (>200 nm), which reduced cytokine induction despite higher systemic exposure [2].

Table 1: Structural and Functional Comparison of GSK1795091 Formulations

Formulation CharacteristicOriginal (Sonication)Modified (Ethanol)
Aggregate Size<100 nm>200 nm
TLR4 Binding EfficiencyHighReduced
Cytokine InductionRobust (IP-10, IL-10)Absent
Pharmacodynamic ActivitySignificantMinimal [2]

Intracellular Signaling Cascades

TLR4 activation by GSK1795091 initiates two distinct pathways:

  • MyD88-Dependent Pathway:
  • Engages TIRAP and MyD88 adaptors within minutes.
  • Activates NF-κB and MAPK, driving pro-inflammatory cytokines (TNF-α, IL-6, IL-12) [9].
  • TRIF-Dependent Pathway:
  • Utilizes TRAM and TRIF adaptors for delayed signaling.
  • Induces IRF3-mediated type I interferons and anti-inflammatory mediators (e.g., IL-10) [4] [9].

Preclinical data confirm GSK1795091 activates both pathways, evidenced by rapid NF-κB nuclear translocation and prolonged interferon-regulated gene expression [8].

Cytokine and Chemokine Induction Profiles

GSK1795091 stimulates transient, dose-dependent release of immune mediators:

  • Early Phase (1–4 hrs): Rapid elevation of IP-10 (CXCL10), MCP-1, and IL-6.
  • Mid Phase (4–24 hrs): Peak induction of IL-10 and IL-1 receptor antagonist (IL-1RA).
  • Resolution Phase (>24 hrs): Return to baseline within 48 hrs [1] [2].

Table 2: Key Cytokines Induced by GSK1795091 in Clinical Studies

Cytokine/ChemokineFunctionKinetic ProfileDose-Dependency
IP-10 (CXCL10)T-cell chemoattractionPeak: 4–8 hrsStrong
IL-10Anti-inflammatory feedbackPeak: 6–24 hrsModerate
IL-1RAIL-1 signaling inhibitionPeak: 12–24 hrsWeak
TNF-αDendritic cell maturationPeak: 2–4 hrsStrong [1] [2]

Immunomodulatory Mechanisms in Innate and Adaptive Immunity

Dendritic Cell Activation and Antigen-Presenting Cell Maturation

GSK1795091 potently activates dendritic cells (DCs) and macrophages via TLR4, inducing:

  • Upregulation of co-stimulatory molecules (CD80, CD86, CD40).
  • Enhanced antigen processing and MHC class I/II presentation [4] [9].In tumor models, this maturation converts DCs from "tolerogenic" to "immunogenic" states, enabling cross-priming of tumor-specific T cells [8] [9].

Modulation of T-Cell Responses

GSK1795091 drives Th1-polarized immunity:

  • Induces IL-12 secretion from DCs, promoting CD4⁺ T-cell differentiation into Th1 effectors.
  • Enhances CD8⁺ cytotoxic T-lymphocyte (CTL) proliferation and tumor infiltration [8].Murine studies demonstrate increased intratumoral CD8⁺:Treg ratios, correlating with tumor growth inhibition [8].

Synergistic Interactions with Co-Stimulatory Molecules

GSK1795091 synergizes with agonists targeting T-cell costimulatory receptors:

  • OX40 (CD134) Agonists:
  • Combined treatment amplifies IFN-γ production and expands tumor-infiltrating CD8⁺ T cells.
  • Drives clonal T-cell expansion, broadening the T-cell receptor repertoire [8].
  • ICOS (CD278) Agonists:
  • Enhances ICOSL expression on DCs, facilitating bidirectional DC-T-cell activation [6] [8].
  • Anti-PD-1 Agents:
  • Reverses T-cell exhaustion by upregulating PD-L1 on APCs, enhancing checkpoint blockade efficacy [9].

Table 3: Synergistic Effects of GSK1795091 with Immunotherapies in Preclinical Models

Combination PartnerMechanistic SynergyFunctional Outcome
OX40 Agonist (OX86)↑ IFN-γ; ↑ CD8⁺ T-cell clonality; ↓ Treg suppression80% tumor growth inhibition vs. 40% monotherapy
Anti-ICOS (GSK3359609)↑ ICOSL on DCs; ↑ T-follicular helper cell activationEnhanced germinal center responses
Anti-PD-1↑ PD-L1⁺ APC; reversal of T-cell exhaustionRescue of anti-PD-1 resistance [2] [6] [8]

Properties

CAS Number

1233589-81-5

Product Name

GSK1795091

IUPAC Name

(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid

Molecular Formula

C81H157N2O16P

Molecular Weight

1446.1 g/mol

InChI

InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1

InChI Key

ICLAYQQKWJGHBV-XJZMHMBSSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

GSK1795091; GSK-1795091; GSK 1795091; CRX-601; CRX601; CRX 601;

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.